molecular formula C7H5F4N3O B1460236 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide CAS No. 1987007-67-9

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide

Cat. No.: B1460236
CAS No.: 1987007-67-9
M. Wt: 223.13 g/mol
InChI Key: OFEKLUXNJMKRQM-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide is a fluorinated organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of both fluoro and trifluoromethyl groups, which impart unique chemical and physical properties. The incorporation of fluorine atoms into organic molecules often enhances their stability, lipophilicity, and bioavailability, making such compounds valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine precursor is treated with fluorinating agents under controlled conditions. For example, the reaction of 3,5-difluoropyridine with trifluoromethylating agents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)benzoic acid
  • 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
  • 3-Fluoro-5-methylpyridin-4-amine

Uniqueness

Compared to similar compounds, 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide stands out due to its specific combination of fluoro and trifluoromethyl groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N3O/c8-4-1-3(7(9,10)11)2-13-5(4)6(15)14-12/h1-2H,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEKLUXNJMKRQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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